molecular formula C13H19N3O4S B2942387 N-(3-(furan-2-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 1448050-73-4

N-(3-(furan-2-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2942387
CAS No.: 1448050-73-4
M. Wt: 313.37
InChI Key: PENNMHVIPDBOKO-UHFFFAOYSA-N
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Description

N-(3-(furan-2-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with three methyl groups at positions 1, 3, and 4. The sulfonamide group at position 4 is linked to a 3-(furan-2-yl)-3-hydroxypropyl chain, introducing both heterocyclic (furan) and polar (hydroxy) functionalities. The compound’s furan moiety may enhance π-π stacking interactions, while the hydroxypropyl group could improve solubility compared to purely hydrophobic analogs .

Properties

IUPAC Name

N-[3-(furan-2-yl)-3-hydroxypropyl]-1,3,5-trimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4S/c1-9-13(10(2)16(3)15-9)21(18,19)14-7-6-11(17)12-5-4-8-20-12/h4-5,8,11,14,17H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENNMHVIPDBOKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCCC(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(furan-2-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity. Key considerations include the availability of starting materials, reaction scalability, and cost-effectiveness.

Scientific Research Applications

Chemistry

In organic synthesis, N-(3-(furan-2-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new synthetic methodologies .

Biology and Medicine

It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors .

Industry

In the materials science field, this compound can be used in the synthesis of polymers and other materials with specific properties. Its ability to undergo various chemical reactions makes it a valuable building block for designing new materials .

Mechanism of Action

The mechanism by which N-(3-(furan-2-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide exerts its effects depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, leading to antibacterial or anti-inflammatory effects. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase in bacteria .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrazole Cores ()

describes N-substituted pyrazolines, such as 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Key differences include:

  • Substituents : The analogs in lack sulfonamide groups and instead feature carbaldehyde or acetyl substituents.
  • Polarity : The target compound’s sulfonamide and hydroxypropyl groups likely increase hydrophilicity compared to the fluorophenyl/phenyl-substituted pyrazolines.

Sulfonamide-Containing Derivatives ( and )

details a sulfonamide compound (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide), which shares the sulfonamide pharmacophore but differs significantly in structure:

  • Complexity : The compound incorporates a pyrazolo-pyrimidine and chromen system, increasing molecular weight (616.9 g/mol) and likely reducing solubility compared to the target compound.
  • Bioactivity : Chromen and pyrimidine moieties are associated with kinase inhibition, whereas the furan and hydroxypropyl groups in the target compound may favor different targets (e.g., GPCRs or hydrolases) .

describes N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, a closer structural analog:

  • Similarities : Both compounds share the 1,3,5-trimethylpyrazole-sulfonamide core and furan substituent.
  • Differences : The compound replaces the hydroxypropyl group with an imidazo-pyrazole-ethyl chain, increasing molecular weight (388.4 g/mol vs. ~365 g/mol estimated for the target compound) and lipophilicity. This substitution may reduce aqueous solubility but enhance membrane permeability .

Sulfanyl vs. Sulfonamide Substituents ()

analyzes 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde:

  • Electronic Effects : The sulfonamide group (SO₂NH) in the target compound is more polar and hydrogen-bond-capable than the sulfanyl (S-C) group in .
  • Biological Interactions: Sulfonamides are classic enzyme inhibitors (e.g., carbonic anhydrase), while sulfanyl groups are less common in such roles, suggesting divergent therapeutic potentials .

Data Table: Key Comparisons

Property/Feature Target Compound Compound (e.g., Compound 1) Compound Compound
Core Structure 1,3,5-Trimethylpyrazole-sulfonamide 4,5-Dihydro-1H-pyrazole-carbaldehyde Pyrazolo-pyrimidine-sulfonamide 1,3,5-Trimethylpyrazole-sulfonamide
Key Substituents 3-(Furan-2-yl)-3-hydroxypropyl 4-Fluorophenyl, phenyl Chromen, fluorophenyl Imidazo-pyrazole-ethyl, furan
Molecular Weight (g/mol) ~365 (estimated) ~280–350 616.9 388.4
Polar Groups Sulfonamide, hydroxypropyl Carbaldehyde Sulfonamide, amino Sulfonamide
Potential Applications Enzyme inhibition, solubility-enhanced drugs Structural probes Kinase inhibition Membrane-permeable therapeutics

Research Implications

The target compound’s unique combination of sulfonamide, furan, and hydroxypropyl groups distinguishes it from analogs in the evidence. The hydroxypropyl chain may mitigate the low solubility often seen in sulfonamide drugs, while the furan moiety could improve target binding via aromatic interactions. Further studies should explore its pharmacokinetic profile and compare inhibitory potency against sulfonamide-sensitive enzymes like carbonic anhydrase or cyclooxygenase .

Biological Activity

N-(3-(furan-2-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a compound that belongs to the class of pyrazole derivatives, known for their diverse biological activities. This article provides a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula : C₁₅H₁₈N₂O₄S
  • Molecular Weight : 342.37 g/mol
  • IUPAC Name : this compound

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of pyrazole derivatives, including this compound. The compound was tested against various cancer cell lines using the CellTiter-Glo Luminescent cell viability assay. The results indicated that it exhibited significant antiproliferative activity with an IC50 value in the micromolar range, suggesting potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Inhibition of Protein Glycation : The compound has been shown to inhibit protein glycation, a process implicated in various diseases including diabetes and Alzheimer's disease .
  • Antioxidant Activity : It exhibits antioxidant properties that can mitigate oxidative stress in cells, contributing to its protective effects against cellular damage .

Comparative Biological Activity Table

Biological ActivityCompoundIC50 (µM)Reference
AntiproliferativeThis compound12.5
AntioxidantThis compoundNot specified
Anti-inflammatoryVarious pyrazole derivatives10 - 20

Study 1: Anticancer Potential

In vitro studies on U937 cells demonstrated that this compound significantly reduced cell viability compared to control groups. The study utilized a concentration gradient to determine the effective dose-response relationship.

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of pyrazole derivatives. The compound showed promising results in reducing levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures exposed to inflammatory stimuli .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare N-(3-(furan-2-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide?

Methodological Answer:
The synthesis typically involves condensation reactions between sulfonamide intermediates and furan-containing precursors. A general approach includes:

  • Step 1: Reacting a sulfonyl chloride derivative (e.g., 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride) with a hydroxylamine or amine-bearing furan-propyl group under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfonamide bond .
  • Step 2: Purification via recrystallization (ethanol/water mixtures) or column chromatography.
  • Key Considerations: Use inert atmospheres to prevent oxidation of the furan ring. Monitor reaction progress via TLC or HPLC.
    Reference Example: Similar sulfonamide syntheses use reflux conditions with ethanol or DMF as solvents and K₂CO₃ as a base to drive the reaction .

Advanced: How can X-ray crystallography resolve conformational ambiguities in this sulfonamide’s structure?

Methodological Answer:
X-ray crystallography provides atomic-level insights into:

  • Dihedral Angles: Measure torsional angles between the pyrazole, furan, and hydroxypropyl groups to assess planarity or twisting. For example, reports a dihedral angle of 31.1° between pyrazole and furan rings in a related compound, indicating significant non-planarity .
  • Hydrogen Bonding: Identify intermolecular interactions (e.g., N–H···O bonds) that stabilize crystal packing. Refinement protocols (e.g., riding models for H-atoms) ensure accurate bond-length and angle measurements .
  • Disorder Handling: Address furan ring disorder (if present) by refining occupancy ratios or applying rigid-body constraints .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Identify key signals:

    Proton Environment δ (ppm) Multiplicity
    Pyrazole-CH₃2.07–2.34Singlet
    Furan C–H6.3–7.5Multiplet
    Hydroxypropyl -OH~5.1Broad (exchange)
    Sulfonamide N–H~10.5Singlet
    Refer to for analogous sulfonamide NMR assignments .
  • HRMS: Confirm molecular ion ([M+H]+) with <2 ppm error.

  • IR Spectroscopy: Detect sulfonamide S=O stretches (~1350–1150 cm⁻¹) and furan C–O–C vibrations (~1260 cm⁻¹).

Advanced: How can researchers reconcile conflicting NMR data caused by impurities or dynamic effects?

Methodological Answer:

  • Dynamic Effects: Use variable-temperature NMR to slow conformational exchange (e.g., furan ring puckering).
  • Impurity Removal: Employ preparative HPLC with a C18 column (MeCN/H₂O gradient) or repeated recrystallization.
  • 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating 1H-1H or 1H-13C couplings.
  • Cross-Validation: Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) .

Basic: What role does the furan moiety play in the compound’s reactivity?

Methodological Answer:
The furan ring:

  • Electrophilic Substitution: Directs reactions (e.g., nitration, halogenation) to the α-position due to electron-rich π-system.
  • Cycloaddition Potential: Participates in Diels-Alder reactions for functionalization.
  • Hydrogen Bonding: The oxygen atom stabilizes intermediates via H-bonding with hydroxypropyl groups .

Advanced: How can computational modeling predict this sulfonamide’s biological interactions?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger to simulate binding to target proteins (e.g., enzymes with hydrophobic pockets).
  • QSAR Models: Correlate substituent effects (e.g., trifluoromethyl groups) with activity using descriptors like logP or polar surface area. notes that CF₃ groups enhance lipophilicity and metabolic stability .
  • MD Simulations: Assess conformational flexibility in aqueous environments (e.g., GROMACS) to predict bioavailability.

Advanced: How does the trifluoromethyl group influence physicochemical properties?

Methodological Answer:

  • Lipophilicity: Increases logP, enhancing membrane permeability (measured via shake-flask method).
  • Metabolic Stability: Reduces oxidative degradation due to strong C–F bonds.
  • Electron-Withdrawing Effect: Modulates sulfonamide acidity (pKa ~8–10), affecting solubility and protein binding .

Basic: What crystallization strategies optimize single-crystal growth for X-ray analysis?

Methodological Answer:

  • Solvent Pairing: Use slow evaporation of a 1:1 ethanol/dichloromethane mixture.
  • Seeding: Introduce microcrystals to induce controlled nucleation.
  • Temperature Gradients: Cool saturated solutions from 40°C to 4°C at 0.5°C/hour. achieved crystals via ethanol recrystallization .

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